molecular formula C11H13N3O2 B186481 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 52664-01-4

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B186481
CAS No.: 52664-01-4
M. Wt: 219.24 g/mol
InChI Key: TTXVZCLTILVGML-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Mechanism of Action

Mode of Action

It is known that the compound can undergo dearomatization , which could potentially affect its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate are currently unknown. The compound’s dearomatization suggests that it may interact with biochemical pathways in unique ways

Result of Action

The compound’s dearomatization suggests that it may have unique effects on cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Comparison: Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Biological Activity

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (EDMP) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has drawn attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of EDMP, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O2_{2}
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 52664-01-4

The biological activity of EDMP is primarily attributed to its ability to undergo dearomatization , which alters its reactivity and interaction with biological targets. However, specific biochemical pathways affected by EDMP remain largely unknown. Initial studies suggest that it may act as an enzyme inhibitor or receptor modulator , indicating a potential role in various therapeutic contexts .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of EDMP and related compounds:

  • In a study assessing the antibacterial activity of various pyrazolo derivatives, several compounds demonstrated significant bactericidal effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • The evaluation utilized agar well-diffusion and broth microdilution methods, revealing that certain derivatives exhibited comparable efficacy to standard antibiotics like erythromycin and amikacin.

Anticancer Potential

EDMP is also being explored for its anticancer properties:

  • Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit key cancer-related enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase. These enzymes are critical in tumor growth and proliferation .
  • A study involving the combination of EDMP with doxorubicin showed enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that could improve therapeutic outcomes .

Case Study 1: Antibacterial Efficacy

A study synthesized 16 derivatives of pyrazolo[1,5-a]pyrimidine and assessed their antibacterial activity. Among them, compounds with structural similarities to EDMP showed notable effectiveness against resistant bacterial strains. The study concluded that modifications to the pyrazole ring could enhance antibacterial properties .

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines demonstrated that EDMP derivatives exhibited significant cytotoxic effects. The research indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
EDMPC11_{11}H13_{13}N3_{3}O2_{2}Significant against S. aureusSynergistic with doxorubicin
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateC12_{12}H14_{14}N4_{4}O2_{2}Moderate activity reportedLimited studies available
Ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylateC12_{12}H12_{12}N4_{4}O2_{2}Notable antibacterial effectsPotential anticancer properties

Properties

IUPAC Name

ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXVZCLTILVGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352432
Record name ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52664-01-4
Record name ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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